molecular formula C24H26N6O3 B2541007 (E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 579441-54-6

(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2541007
CAS No.: 579441-54-6
M. Wt: 446.511
InChI Key: IYIYKOVXJUTGOQ-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C24H26N6O3 . Its average mass is 446.502 Da and its mono-isotopic mass is 446.206635 Da . This product is intended for research use only.


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . There are also other synthetic routes that have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C24H26N6O3, average mass 446.502 Da, and mono-isotopic mass 446.206635 Da .

Scientific Research Applications

Sustainable Synthesis of Quinolines and Pyrimidines

Quinolines and pyrimidines, to which the queried compound is structurally related, have been synthesized through environmentally benign processes. These compounds were produced using a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex, showcasing the potential for sustainable synthesis methods in medicinal chemistry and material science applications (Mastalir et al., 2016).

Novel Ligands for Asymmetric Hydrogenation

Rhodium complexes of certain quinoxaline derivatives, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown high enantioselectivity in asymmetric hydrogenation reactions. This suggests the potential use of quinoxaline derivatives in the synthesis of chiral pharmaceutical ingredients, highlighting their significance in drug synthesis and the development of new catalytic methods (Imamoto et al., 2012).

Antidepressant Potential of Quinoxalin-2-carboxamides

A series of quinoxalin-2-carboxamides have been evaluated for their 5-HT3 receptor antagonism, indicating potential applications in managing depression. The structure-activity relationship studies of these compounds offer insights into designing new therapeutic agents targeting the 5-HT3 receptor, a known pathway in the treatment of various psychiatric disorders (Mahesh et al., 2010).

Antioxidative Effects of Quinoxaline Derivatives

Quinoxaline derivatives have been explored for their radical-scavenging abilities and potential to inhibit DNA oxidation, demonstrating their antioxidative properties. Such findings suggest the application of quinoxaline derivatives in developing treatments for oxidative stress-related diseases or as protective agents in various biological and chemical processes (Xi & Liu, 2015).

High-Performance Polyamides

Polyamides containing quinoxaline moieties exhibit excellent thermal stability and solubility in polar aprotic solvents, suggesting their use in high-performance materials for engineering and technological applications. The development of these polymers showcases the versatility of quinoxaline derivatives in material science, particularly in creating advanced polymers with desirable mechanical and thermal properties (Patil et al., 2011).

Properties

IUPAC Name

2-amino-1-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-15(2)33-13-7-12-26-24(32)20-21-23(29-18-10-5-4-9-17(18)28-21)30(22(20)25)27-14-16-8-3-6-11-19(16)31/h3-6,8-11,14-15,31H,7,12-13,25H2,1-2H3,(H,26,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIYKOVXJUTGOQ-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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